Cas no 2193060-82-9 (6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride)
6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
- (6-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine hydrochloride
- [6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride
- starbld0047602
- Z3074381618
- 6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride
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- Inchi: 1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H
- InChI Key: HXTMEDXLARDSNL-UHFFFAOYSA-N
- SMILES: Cl.N1(C=CC(C)=N1)C1C=CC(=CN=1)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 185
- Topological Polar Surface Area: 56.7
6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1699156-1g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 1g |
$1014.0 | 2023-09-20 | |
| Enamine | EN300-1699156-5g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 5g |
$2940.0 | 2023-09-20 | |
| Enamine | EN300-1699156-10g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 10g |
$4360.0 | 2023-09-20 | |
| Chemenu | CM444036-250mg |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95%+ | 250mg |
$555 | 2024-07-18 | |
| Chemenu | CM444036-500mg |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95%+ | 500mg |
$860 | 2024-07-18 | |
| Chemenu | CM444036-1g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95%+ | 1g |
$1095 | 2024-07-18 | |
| Enamine | EN300-1699156-0.05g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 0.05g |
$235.0 | 2023-09-20 | |
| Enamine | EN300-1699156-0.1g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 0.1g |
$352.0 | 2023-09-20 | |
| Enamine | EN300-1699156-0.25g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 0.25g |
$503.0 | 2023-09-20 | |
| Enamine | EN300-1699156-0.5g |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
2193060-82-9 | 95% | 0.5g |
$791.0 | 2023-09-20 |
6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride
6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride: A Comprehensive Overview
The compound 6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride, identified by the CAS number 2193060829, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and chemical research. This compound, characterized by its unique structural features, has garnered attention due to its promising applications in drug development and as a building block for advanced chemical synthesis.
The molecular structure of this compound is composed of a pyridine ring substituted with a pyrazole moiety and an amine group. The presence of these functional groups imparts the molecule with versatile reactivity and selectivity, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the context of developing novel therapeutic agents.
One of the most notable aspects of this compound is its ability to participate in cross-coupling reactions, a critical area in modern organic chemistry. Researchers have demonstrated that 6-(3-methyl-1H-pyrazol-1-yl)pyridin-based derivatives can be effectively utilized in the construction of complex molecular architectures. These findings underscore the importance of this compound as a key intermediate in the synthesis of advanced materials and pharmaceuticals.
In terms of pharmacological applications, this compound has shown potential as a precursor for drugs targeting specific biological pathways. For instance, recent studies have explored its role in modulating enzyme activity and receptor interactions, paving the way for its use in developing treatments for various diseases. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, which are crucial for pharmaceutical formulations.
The synthesis of 6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The optimization of these steps has been a focal point for researchers aiming to improve yield and purity, ensuring that the compound meets stringent quality standards required for both research and commercial applications.
Beyond its synthetic applications, this compound has also been studied for its electronic properties. Investigations into its electrochemical behavior have revealed potential uses in materials science, particularly in the development of new semiconducting materials. These findings highlight the versatility of this compound across multiple disciplines within chemistry.
In conclusion, 6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride, with its unique structural features and diverse applications, stands as a testament to the ongoing advancements in organic chemistry. Its role as both a research tool and a potential therapeutic agent positions it at the forefront of scientific innovation.
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